1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-methylpiperidine
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Overview
Description
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-methylpiperidine is a complex heterocyclic compound that features a unique combination of triazole, quinazoline, and piperidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-methylpiperidine typically involves multi-step reactions. One common approach is the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid, followed by conversion to the desired triazoloquinazoline structure using phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as green chemistry, which includes the use of non-conventional energy sources like microwave and ultrasound, could be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-methylpiperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline moieties are known to bind to active sites of enzymes, inhibiting their activity and thereby exerting biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Quinazolines: Widely studied for their anticancer and anti-inflammatory effects.
Piperidines: Commonly used in pharmaceuticals for their diverse biological activities.
Uniqueness
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-methylpiperidine is unique due to its combination of triazole, quinazoline, and piperidine moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-3-16-4-7-18(8-5-16)32(30,31)23-22-25-21(28-12-10-15(2)11-13-28)19-14-17(24)6-9-20(19)29(22)27-26-23/h4-9,14-15H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIGJRHAFKZXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCC(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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